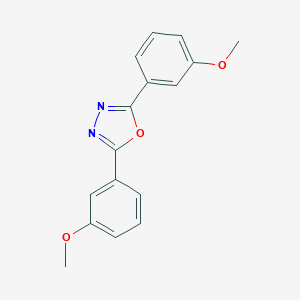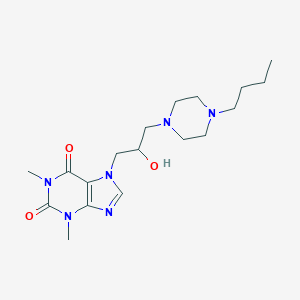
7-(3-(4-Butylpiperazin-1-yl)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-butyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
准备方法
The synthesis of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves several steps. The starting material is typically theophylline, which undergoes a series of chemical reactions to introduce the 2-hydroxy-3-(4-butyl-1-piperazinyl)propyl group. The synthetic route generally includes:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the 2-hydroxypropyl group.
Piperazine Introduction: The 4-butyl-1-piperazine moiety is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反应分析
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other pharmacological effects. The pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating various physiological processes.
相似化合物的比较
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with a simpler structure.
Dyphylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and efficacy.
The uniqueness of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline lies in its enhanced pharmacological properties due to the presence of the 4-butyl-1-piperazinyl group, which may offer improved therapeutic benefits.
属性
CAS 编号 |
19971-76-7 |
|---|---|
分子式 |
C18H30N6O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
InChI 键 |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
规范 SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


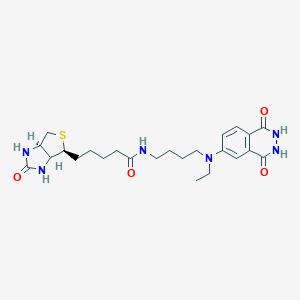
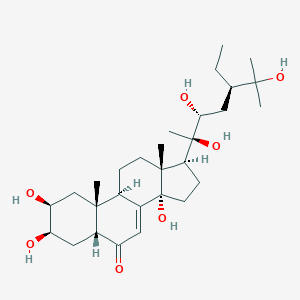
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
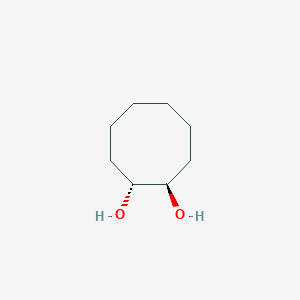
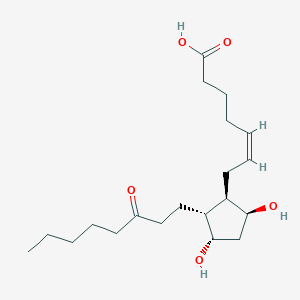

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
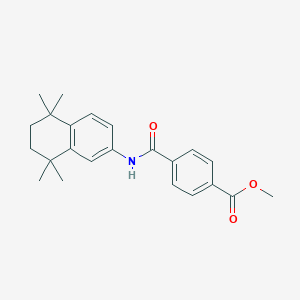

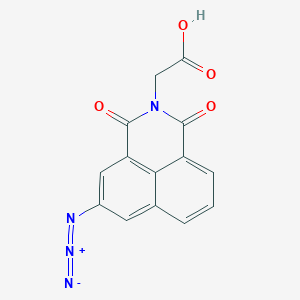
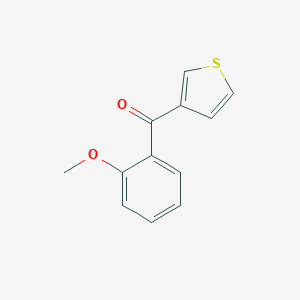
![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
